molecular formula C6H3F2NaO2S B8606629 Sodium 3,5-difluorobenzenesulfinate

Sodium 3,5-difluorobenzenesulfinate

Cat. No.: B8606629
M. Wt: 200.14 g/mol
InChI Key: CYHFLCWEBPBOJC-UHFFFAOYSA-M
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Description

Sodium 3,5-difluorobenzenesulfinate (C₆H₃F₂NaO₂S) is a sulfinate salt characterized by a benzene ring substituted with two fluorine atoms at the 3 and 5 positions and a sulfinate (-SO₂⁻Na⁺) functional group. This compound is primarily utilized in organic synthesis as a nucleophilic sulfonating agent. For example, it reacts with cyclopentenone in the presence of HCl to form sulfonated ketones, as demonstrated in the synthesis of 3-((3,5-difluorophenyl)sulfonyl)cyclopentyl methanesulfonate . Its smaller fluorine substituents and sulfinate group contribute to high reactivity in substitution reactions, making it valuable for constructing complex sulfone-containing molecules.

Properties

Molecular Formula

C6H3F2NaO2S

Molecular Weight

200.14 g/mol

IUPAC Name

sodium;3,5-difluorobenzenesulfinate

InChI

InChI=1S/C6H4F2O2S.Na/c7-4-1-5(8)3-6(2-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

CYHFLCWEBPBOJC-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)[O-])F.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The most structurally analogous compound in the provided evidence is sodium 3,5-dichloro-2-hydroxybenzenesulfonate (C₆H₃Cl₂NaO₄S). Key differences include:

  • Substituents : The difluoro compound has fluorine atoms at the 3 and 5 positions, while the dichloro derivative replaces fluorine with chlorine and introduces a hydroxyl (-OH) group at the 2 position.
  • Functional Group : The sulfinate (-SO₂⁻) group in the difluoro compound contrasts with the sulfonate (-SO₃⁻) group in the dichloro derivative. Sulfinates are less oxidized and more nucleophilic than sulfonates, which are fully oxidized and less reactive .
  • Molecular Weight : The dichloro compound has a higher molecular weight (265.04 g/mol vs. 216.14 g/mol) due to chlorine’s larger atomic mass and the additional hydroxyl group .

Broader Context: Sulfinates vs. Sulfonates

While the evidence focuses on two compounds, broader trends in sulfinate/sulfonate chemistry highlight:

  • Sulfinates : These are intermediates in synthesizing sulfones, sulfonamides, and other sulfur-containing compounds. Their reactivity is exploited in cross-coupling reactions and medicinal chemistry.
  • Sulfonates : These are stable, often used as detergents, catalysts, or biochemical tools. Their lower reactivity suits long-term applications.

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